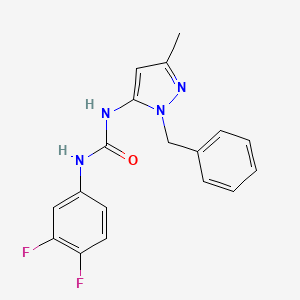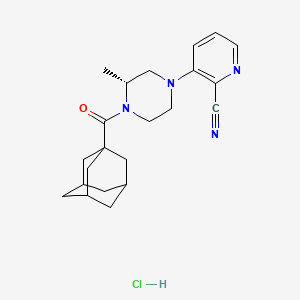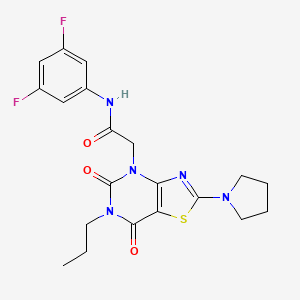
3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WZB-117 is a small molecule inhibitor of glucose transporter 1 (GLUT1)By inhibiting glucose transport, WZB-117 disrupts the glycolytic pathway, leading to decreased cell viability and proliferation in cancer cells .
科学的研究の応用
Cancer Research: WZB-117 inhibits glucose transport in cancer cells, leading to reduced glycolysis, cell cycle arrest, and apoptosis.
Neurodegenerative Diseases: WZB-117 has been explored for its effects on glucose metabolism in neurodegenerative diseases such as Alzheimer’s disease.
Metabolic Studies: WZB-117 is used to study the role of glucose transporters in cellular metabolism and energy production.
作用機序
WZB-117 exerts its effects by inhibiting glucose transporter 1 (GLUT1). This inhibition blocks glucose uptake in cells, leading to decreased glycolysis and reduced production of adenosine triphosphate (ATP). The resulting energy deficit triggers cell cycle arrest and apoptosis in cancer cells. In neuronal cells, WZB-117-induced glucose hypometabolism leads to mitochondrial dysfunction and increased production of reactive oxygen species .
生化学分析
Biochemical Properties
WZB117 has been identified as an inhibitor of glucose transporters, specifically GLUT1 . It interacts with these transporters, blocking the passive transport of glucose into cells . This interaction is particularly pronounced in cancer cells, where WZB117 has been shown to inhibit cell growth by stimulating apoptosis .
Cellular Effects
In cellular processes, WZB117 has been observed to cause mitochondrial dysfunction, increase the production of reactive oxygen species, and lead to a loss of cell viability . It also increases the expression of BACE 1, leading to an intracellular accumulation of amyloid β peptide (Aβ42), a protein associated with Alzheimer’s disease .
Molecular Mechanism
At the molecular level, WZB117 exerts its effects through several mechanisms. It binds directly to GLUT1, involving three hydrogen bonds, one each with Asn 34, Arg 126, and Trp 412 . This binding inhibits the transport of glucose into cells, disrupting cellular metabolism . In addition, WZB117 has been shown to reduce the levels of GLUT1 protein, intracellular ATP levels, and glycolytic enzymes, and increase the level of AMPK in tumor cells .
Temporal Effects in Laboratory Settings
Over time, the effects of WZB117 have been observed to change. For example, exposure of SH-SY5Y cells to WZB117 caused mitochondrial dysfunction, increased production of reactive oxygen species, loss of cell viability, increased expression of BACE 1, and intracellular accumulation of amyloid β peptide (Aβ42) .
Dosage Effects in Animal Models
The effects of WZB117 have been studied in animal models, particularly in the context of cancer research. It has been shown to effectively suppress tumor growth in human A549 lung cancer grafted nude mice model when administered at a dosage of 10 mg/kg, i.p., daily .
Metabolic Pathways
WZB117 is involved in the glucose metabolic pathway, where it acts as an inhibitor of glucose transporters . This interaction disrupts the normal flow of glucose into cells, affecting cellular metabolism .
Transport and Distribution
WZB117 is transported into cells where it binds to GLUT1, inhibiting the passive transport of glucose . This leads to a disruption in the normal distribution of glucose within cells .
Subcellular Localization
The subcellular localization of WZB117 is primarily at the cell membrane where the glucose transporters are located . By binding to GLUT1 at the cell membrane, WZB117 inhibits the transport of glucose into the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WZB-117 involves the esterification of 3-hydroxybenzoic acid with 3-fluoro-1,2-phenylene. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for WZB-117 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
WZB-117 primarily undergoes esterification reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bond .
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), reflux conditions.
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Major Products
Esterification: WZB-117 as the major product.
Hydrolysis: 3-hydroxybenzoic acid and 3-fluoro-1,2-phenylene as the major products.
類似化合物との比較
Similar Compounds
STF-31: Another GLUT1 inhibitor with a similar mechanism of action.
2-Deoxy-D-glucose (2-DG): A glycolysis inhibitor that competes with glucose for uptake by glucose transporters.
Metformin: A biguanide that indirectly affects glucose metabolism by activating AMP-activated protein kinase (AMPK).
Uniqueness of WZB-117
WZB-117 is unique in its ability to irreversibly inhibit GLUT1, leading to sustained effects on glucose metabolism. Unlike reversible inhibitors, WZB-117’s irreversible binding ensures prolonged inhibition of glucose transport, making it a potent compound for cancer therapy and metabolic studies .
特性
IUPAC Name |
[3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWCCBXIHFKKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223397-11-2 |
Source


|
| Record name | WZB-117 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q & A
Q1: What is the primary target of WZB117?
A1: WZB117 primarily targets the glucose transporter 1 (GLUT1), a protein responsible for glucose uptake by cells. [, , , , ]
Q2: How does WZB117 interact with GLUT1?
A2: WZB117 acts as a competitive inhibitor of GLUT1, binding to the transporter at or near the exofacial sugar-binding site and blocking glucose uptake. [, , ]
Q3: What are the downstream effects of GLUT1 inhibition by WZB117?
A3: Inhibiting GLUT1 with WZB117 leads to:
- Reduced glucose uptake and lactate production, indicating decreased glycolysis. [, , , , , ]
- Activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. []
- Downregulation of the mammalian target of rapamycin (mTOR) pathway, involved in cell growth and proliferation. [, ]
- Induction of endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis. [, , ]
- Increased reactive oxygen species (ROS) production, contributing to cell death. [, , ]
Q4: Does WZB117 inhibit other GLUT isoforms?
A4: While WZB117 demonstrates high affinity for GLUT1, studies suggest it can also inhibit GLUT3 and GLUT4, albeit with varying potency. [, ]
Q5: Does WZB117 affect cancer stem cells (CSCs)?
A5: Research indicates WZB117 can inhibit the self-renewal and tumor-initiating capacity of CSCs in pancreatic, ovarian, and glioblastoma models. []
Q6: What is the molecular formula and weight of WZB117?
A6: The molecular formula of WZB117 is C20H14F2O6 and its molecular weight is 388.32 g/mol.
Q7: Is there any spectroscopic data available for WZB117?
A7: While the provided research papers do not elaborate on the specific spectroscopic data (NMR, IR, Mass spectrometry) of WZB117, they highlight its structural similarity to other known GLUT1 inhibitors. Further investigation into publicly available chemical databases could provide additional spectroscopic information.
Q8: How do structural modifications of WZB117 affect its activity?
A8: While detailed SAR studies are not extensively described in the provided papers, one study suggests that the presence of a meta-methyl group in the terminal phenolic ring of a WZB117 analogue (PGL-27) might hinder its binding affinity to GLUT1, leading to reduced inhibitory activity. [] Further research focusing on systematic structural modifications of WZB117 is needed to fully elucidate the SAR and optimize its pharmacological properties.
Q9: Are there any specific formulation strategies used to improve WZB117's properties?
A10: While specific formulation strategies for WZB117 are not described in the research papers, one study employed WZB117-decorated metformin-carboxymethyl chitosan nanoparticles for targeted delivery to breast cancer cells. [] This approach aimed to enhance the drug's efficacy and reduce potential side effects by achieving localized delivery to the tumor site. Further research into various formulation approaches, such as encapsulation in liposomes, micelles, or nanoparticles, could improve WZB117's solubility, bioavailability, and targeted delivery to specific tissues.
Q10: What are some historical milestones in the research of GLUT1 inhibitors as therapeutic targets?
A11: The recognition of the Warburg effect, highlighting the reliance of cancer cells on aerobic glycolysis, marked a significant milestone in understanding cancer metabolism. [, , , ] This discovery spurred interest in targeting glucose transporters, including GLUT1, for cancer therapy. The development of WZB117 and other small molecule inhibitors represented a crucial step towards exploiting GLUT1 as a therapeutic target.
Q11: What are some potential cross-disciplinary applications of WZB117 research?
A11: The study of WZB117 and its effects on glucose metabolism extends beyond cancer research. Its potential applications span diverse fields:
- Metabolic diseases: Investigating WZB117's impact on glucose homeostasis could provide insights into managing diseases like diabetes. []
- Immunology: Understanding how WZB117 modulates T cell function, particularly memory stem T cells, could contribute to developing therapies for autoimmune diseases. []
- Neuroscience: Exploring WZB117's role in neuronal differentiation and the interplay between neurons and astrocytes could shed light on neurodevelopmental disorders. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)


![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)

![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)